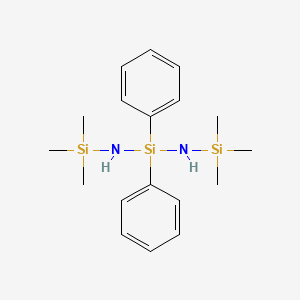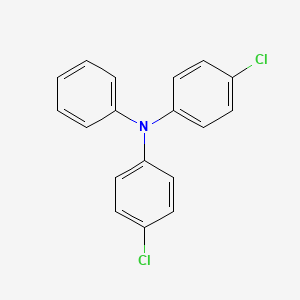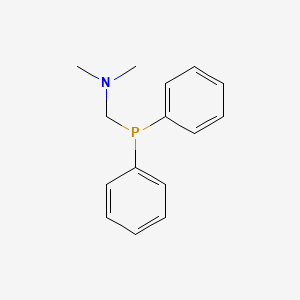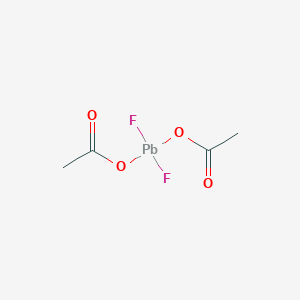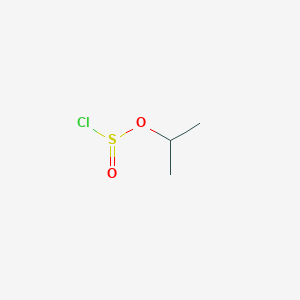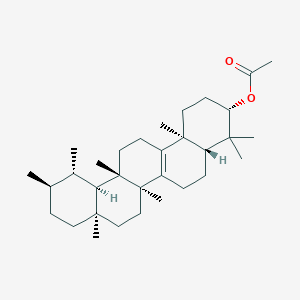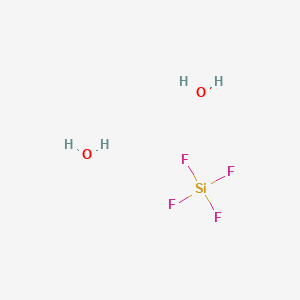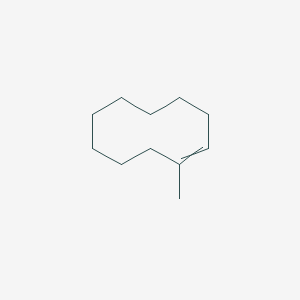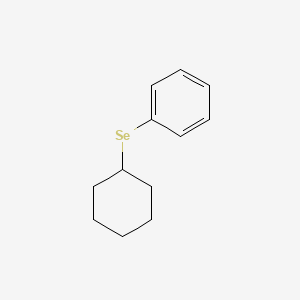
6',7'-Dihydro-3',7'-dimethylspiro(cyclohexane-1,5'-(5H)thiazolo(3,2-a)pyrimidin)-7'-ol HBr
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6’,7’-Dihydro-3’,7’-dimethylspiro(cyclohexane-1,5’-(5H)thiazolo(3,2-a)pyrimidin)-7’-ol HBr is a complex organic compound known for its unique spiro structure, which involves a cyclohexane ring fused with a thiazolo-pyrimidine system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6’,7’-Dihydro-3’,7’-dimethylspiro(cyclohexane-1,5’-(5H)thiazolo(3,2-a)pyrimidin)-7’-ol HBr typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the thiazolo-pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: The final step involves the addition of hydrobromic acid to form the HBr salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
化学反応の分析
Types of Reactions
6’,7’-Dihydro-3’,7’-dimethylspiro(cyclohexane-1,5’-(5H)thiazolo(3,2-a)pyrimidin)-7’-ol HBr can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
科学的研究の応用
6’,7’-Dihydro-3’,7’-dimethylspiro(cyclohexane-1,5’-(5H)thiazolo(3,2-a)pyrimidin)-7’-ol HBr has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s spiro structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential effects and mechanisms of action.
作用機序
The mechanism of action of 6’,7’-Dihydro-3’,7’-dimethylspiro(cyclohexane-1,5’-(5H)thiazolo(3,2-a)pyrimidin)-7’-ol HBr involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Spirooxindoles: These compounds share the spiro structure and are studied for their biological activities.
Thiazolo-pyrimidines: Compounds with similar core structures but different substituents.
Cyclohexane Derivatives: Compounds with cyclohexane rings and various functional groups.
Uniqueness
6’,7’-Dihydro-3’,7’-dimethylspiro(cyclohexane-1,5’-(5H)thiazolo(3,2-a)pyrimidin)-7’-ol HBr is unique due to its specific combination of a spirocyclohexane ring and a thiazolo-pyrimidine core, which imparts distinct chemical and biological properties.
特性
CAS番号 |
21457-24-9 |
|---|---|
分子式 |
C13H21BrN2OS |
分子量 |
333.29 g/mol |
IUPAC名 |
3,7-dimethylspiro[6H-[1,3]thiazolo[3,2-a]pyrimidine-5,1'-cyclohexane]-7-ol;hydrobromide |
InChI |
InChI=1S/C13H20N2OS.BrH/c1-10-8-17-11-14-12(2,16)9-13(15(10)11)6-4-3-5-7-13;/h8,16H,3-7,9H2,1-2H3;1H |
InChIキー |
MXYDLSZUMOMXSK-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC2=NC(CC3(N12)CCCCC3)(C)O.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


